(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide
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Overview
Description
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide is a complex organic compound belonging to the class of hexahydrobenzoindoles. This compound is characterized by its unique structural features, which include a hexahydrobenzoindole core with a propyl group at the 3-position and a hydroxyl group at the 8-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide typically involves multiple steps:
Formation of the Hexahydrobenzoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydrobenzoindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced at the 3-position using alkylation reactions. Common reagents include propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The hydroxyl group at the 8-position is introduced via selective oxidation reactions. Reagents such as osmium tetroxide or potassium permanganate can be used under controlled conditions to achieve the desired hydroxylation.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives. For example, catalytic hydrogenation can reduce double bonds or nitro groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Halogenation using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: NBS, sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various saturated or partially saturated derivatives.
Scientific Research Applications
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors. It serves as a model compound for studying structure-activity relationships.
Medicine: Investigated for its potential therapeutic properties. Research focuses on its effects on various biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3aR,9bS)-3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide: Similar structure with a methyl group instead of a propyl group.
(3aR,9bS)-3-ethyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of (3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl group and the hydroxyl group at specific positions enhances its reactivity and potential interactions with biological targets, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
251327-24-9 |
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Molecular Formula |
C15H22BrNO |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16;/h3,5,10,13,15,17H,2,4,6-9H2,1H3;1H/t13-,15+;/m0./s1 |
InChI Key |
UMGQLEXNQCHIFN-NQQJLSKUSA-N |
Isomeric SMILES |
CCCN1CC[C@@H]2[C@H]1CCC3=C2C=C(C=C3)O.Br |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O.Br |
Origin of Product |
United States |
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